molecular formula C15H14O4 B8166505 Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate

Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166505
M. Wt: 258.27 g/mol
InChI Key: KKNLMUMNNHSVMB-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 3’ position, a hydroxy group at the 6 position, and a carboxylate ester group at the 3 position of the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-boronic acid with methyl 3-bromobenzoate in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

In an industrial setting, the production of Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its potential for hydrogen bonding and other interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-hydroxy-3-(3-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-5-3-4-10(8-12)13-9-11(15(17)19-2)6-7-14(13)16/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNLMUMNNHSVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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